molecular formula C15H16N4OS B12174956 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B12174956
M. Wt: 300.4 g/mol
InChI Key: SDDFJZUKQQVKPM-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features both indole and thiadiazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves the formation of the indole and thiadiazole rings followed by their coupling. The indole ring can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be formed via cyclization reactions involving thiosemicarbazides and carboxylic acids. The final coupling step usually involves amide bond formation under conditions such as the use of coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-diones, while reduction of the thiadiazole ring can yield corresponding amines .

Scientific Research Applications

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to its specific combination of indole and thiadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C15H16N4OS

Molecular Weight

300.4 g/mol

IUPAC Name

3-(5-methylindol-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C15H16N4OS/c1-10-3-4-13-12(9-10)5-7-19(13)8-6-14(20)16-15-18-17-11(2)21-15/h3-5,7,9H,6,8H2,1-2H3,(H,16,18,20)

InChI Key

SDDFJZUKQQVKPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCC(=O)NC3=NN=C(S3)C

Origin of Product

United States

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